molecular formula C16H26N2O2 B12332832 Carbamic acid, [(1S)-1-methyl-3-[(phenylmethyl)amino]propyl]-, 1,1-dimethylethyl ester (9CI)

Carbamic acid, [(1S)-1-methyl-3-[(phenylmethyl)amino]propyl]-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B12332832
M. Wt: 278.39 g/mol
InChI Key: CCZUYJZXWSXNJJ-ZDUSSCGKSA-N
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Description

Carbamic acid, [(1S)-1-methyl-3-[(phenylmethyl)amino]propyl]-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C15H24N2O2. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, [(1S)-1-methyl-3-[(phenylmethyl)amino]propyl]-, 1,1-dimethylethyl ester (9CI) typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method involves the use of tert-butyl chloroformate and the corresponding amine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1S)-1-methyl-3-[(phenylmethyl)amino]propyl]-, 1,1-dimethylethyl ester (9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted under mild to moderate conditions.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the original compound.

    Reduction: The major products are reduced forms of the compound, often resulting in the formation of primary or secondary amines.

    Substitution: The major products depend on the nucleophile used, resulting in substituted carbamates or other derivatives.

Scientific Research Applications

Carbamic acid, [(1S)-1-methyl-3-[(phenylmethyl)amino]propyl]-, 1,1-dimethylethyl ester (9CI) has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Carbamic acid, [(1S)-1-methyl-3-[(phenylmethyl)amino]propyl]-, 1,1-dimethylethyl ester (9CI) involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biological pathways, leading to therapeutic effects in medical applications.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, [(1S,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester (9CI)
  • Carbamic acid, methyl-, 3-methylphenyl ester
  • Carbamic acid, [(1S)-1-methyl-2-propenyl]-, 1,1-dimethylethyl ester (9CI)

Uniqueness

Carbamic acid, [(1S)-1-methyl-3-[(phenylmethyl)amino]propyl]-, 1,1-dimethylethyl ester (9CI) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its applications in various fields make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

tert-butyl N-[(2S)-4-(benzylamino)butan-2-yl]carbamate

InChI

InChI=1S/C16H26N2O2/c1-13(18-15(19)20-16(2,3)4)10-11-17-12-14-8-6-5-7-9-14/h5-9,13,17H,10-12H2,1-4H3,(H,18,19)/t13-/m0/s1

InChI Key

CCZUYJZXWSXNJJ-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](CCNCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CCNCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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